![molecular formula C20H26N2O3 B2362681 9-(2-hydroxy-3-morpholinopropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 667891-09-0](/img/structure/B2362681.png)
9-(2-hydroxy-3-morpholinopropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
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Description
9-(2-hydroxy-3-morpholinopropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, also known as Ro 31-8220, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of isoquinolines and is a potent inhibitor of protein kinase C (PKC).
Scientific Research Applications
Antiviral Properties
- HPMPA (9-(2-hydroxy-3-morpholinopropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one) is an acyclic nucleoside phosphonate analogue of AMP . It displays antiviral activity, making it relevant for viral infections. Researchers study its acid–base behavior, which impacts its interactions with enzymes and metal ions .
Nitrosylation and Nitrated Compounds
- Compound 9 has been investigated in the context of nitrosylation and nitrated derivatives . Researchers have explored its reactivity and biological effects. For instance, in Arabidopsis plants, compound 9 was hydrolyzed to compound 5, confirming its identity. Such studies contribute to our understanding of nitrosylated and nitrated compounds .
Cytotoxic Activities
- A series of flavonoids (including compound 9) bearing diverse aliphatic amino moieties were synthesized and evaluated for cytotoxic activities against cancer cell lines. While most of the compounds exhibited moderate to good activities, further research is needed to understand their mechanisms and potential therapeutic applications .
properties
IUPAC Name |
9-(2-hydroxy-3-morpholin-4-ylpropyl)-6-methyl-3,4-dihydro-2H-carbazol-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-14-5-6-18-17(11-14)16-3-2-4-19(24)20(16)22(18)13-15(23)12-21-7-9-25-10-8-21/h5-6,11,15,23H,2-4,7-10,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVJOOARWPANAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CC(CN4CCOCC4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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